An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3'-nitrobenzophenone
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3'-nitrobenzophenone
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3'-nitrobenzophenone, a valuable intermediate in organic synthesis. The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and widely used method for the formation of aryl ketones.[1] This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a thorough guide to the characterization of the final product using modern spectroscopic and analytical techniques. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested methodologies.
Introduction: Significance of Substituted Benzophenones
Benzophenone and its derivatives are fundamental structural motifs in organic chemistry, serving as crucial precursors in a multitude of synthetic processes.[2] The presence of the diarylketone functionality allows for a wide array of chemical transformations, making these compounds versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] 4-Bromo-3'-nitrobenzophenone, with its distinct substitution pattern, offers multiple reaction sites for further functionalization, making it a particularly interesting intermediate for the development of complex molecular architectures.
The synthesis of 4-Bromo-3'-nitrobenzophenone is most effectively achieved through the Friedel-Crafts acylation of bromobenzene with 3-nitrobenzoyl chloride. This classic electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of bromobenzene.
Synthesis of 4-Bromo-3'-nitrobenzophenone via Friedel-Crafts Acylation
Principle and Mechanism
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The reaction involves the introduction of an acyl group onto an aromatic ring. In the synthesis of 4-Bromo-3'-nitrobenzophenone, the electrophile is a nitrated acylium ion generated from 3-nitrobenzoyl chloride and a Lewis acid catalyst, such as anhydrous aluminum chloride.
The mechanism can be described in two key stages:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 3-nitrobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion intermediate. This ion is resonance-stabilized.
-
Electrophilic Aromatic Substitution: The electron-rich π system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. The bromine atom on the benzene ring is an ortho-, para-director; however, due to steric hindrance from the bulky acyl group, the para-substituted product, 4-Bromo-3'-nitrobenzophenone, is predominantly formed.[4] Finally, a proton is abstracted from the sigma complex by the [AlCl₄]⁻ ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.
Experimental Protocol
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[5] 3-Nitrobenzoyl chloride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3][6] All glassware must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.[7]
Materials:
-
Bromobenzene
-
3-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 10%
-
Sodium chloride (NaCl) solution, saturated (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Hexane for recrystallization
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with calcium chloride), add anhydrous dichloromethane (60 mL) and anhydrous aluminum chloride (1.3 equivalents). Cool the suspension to 0-5 °C in an ice bath.[3]
-
Addition of Reactants: In a separate flask, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) and bromobenzene (1.1 equivalents) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).[4] This will quench the reaction and decompose the aluminum chloride complex. Stir vigorously until all the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), 10% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-nitrobenzoyl chloride, and finally with brine (50 mL).[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-Bromo-3'-nitrobenzophenone can be purified by recrystallization from a suitable solvent such as ethanol or hexane to afford a solid product.[6]
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis and purification of 4-Bromo-3'-nitrobenzophenone.
Characterization of 4-Bromo-3'-nitrobenzophenone
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
The purified 4-Bromo-3'-nitrobenzophenone should be a solid at room temperature. Its physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₈BrNO₃[8] |
| Molecular Weight | 306.11 g/mol [8] |
| Appearance | Solid |
| Melting Point | Typically in the range of 104-108 °C (for a similar compound)[9] |
| Boiling Point | 426.1 °C at 760 mmHg[10] |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the electronic environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of 4-Bromo-3'-nitrobenzophenone would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Due to the unsymmetrical nature of the molecule, all eight aromatic protons are expected to be chemically non-equivalent, leading to a complex splitting pattern.
3.2.2. ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For 4-Bromo-3'-nitrobenzophenone, a total of 13 distinct carbon signals are expected in the ¹³C NMR spectrum. The carbonyl carbon (C=O) will appear significantly downfield (typically δ 190-200 ppm). The aromatic carbons will resonate in the region of δ 120-150 ppm.
3.2.3. Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-3'-nitrobenzophenone will show characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ketone) | ~1660-1680 (strong) |
| N-O (nitro group) | ~1530 and ~1350 (strong, asymmetric and symmetric stretching) |
| C-Br (aryl bromide) | ~1000-1100 |
| C-H (aromatic) | ~3000-3100 |
| C=C (aromatic) | ~1450-1600 |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 4-Bromo-3'-nitrobenzophenone, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Visualization of the Characterization Workflow
Caption: Workflow for the characterization and structural confirmation of the final product.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of 4-Bromo-3'-nitrobenzophenone via Friedel-Crafts acylation. The provided experimental protocol, coupled with the detailed characterization workflow, offers a comprehensive resource for researchers in organic synthesis and drug development. The successful synthesis and purification of this compound, confirmed by the suite of analytical techniques described, will yield a valuable intermediate for the construction of more complex and potentially biologically active molecules. Adherence to the safety precautions outlined is paramount for the safe and effective execution of this synthesis.
References
- Experiment 1: Friedel-Crafts Acylation - University of Michigan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6mW5QuiVGQS4DZDu3YQsborG65VK9e3iRQkX6YQxzBxgQ6Gx1MtxbUVtQ4k3rHVAd4a4b7onO523B89qq-wk_C6-GD2ZCv6QnkIpTSoxdcRIqWn5ctzHDkZbAU_YCsNCFTF56FV4SIQk5iYrxx7aXLbn7VVpy_ddceqpvJINrRPNw5sw3ig==]
- 4-BROMO-3'-NITROBENZOPHENONE Formula - ECHEMI. [URL: https://www.echemi.com/products/pd20160824-31955-4.html]
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTnARTB-bQf0iyC8dtZayytnXNz0pbWJ25aqRcXn1dfIx9GjIfmKhm6LaWTUcOfWFlw_9HAJKkBLTx8rDNY4SLBCVVD6lPjlvlOv5ystdmqPYFb3Hyv2-RxpZ0Ux1kFl0nicVYaL7A96a6wnLGjruDi4VhUZDoz7WgKaN0N3fHGLfWqtl54YgzFXNQHDnXVj9jaYE1tSLCzuvWUTsqGVsI]
- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem. [URL: https://www.benchchem.
- Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. [URL: https://www.bartleby.com/essay/Synthesis-and-Characterization-of-4-Bromobenzophenone-via-PK5T6J6S65R6]
- 4-BROMO-3'-NITROBENZOPHENONE | 62100-13-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2390725.htm]
- 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzophenone]
- 62100-13-4(4-BROMO-3'-NITROBENZOPHENONE) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2390725_EN.htm]
- Friedel-Crafts Acetylation of Bromobenzene. [URL: https://www.writework.
- 4-BROMOBENZOPHENONE(90-90-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/90-90-4_1hnmr.htm]
- 4-Bromo-3'-nitroacetophenone - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C186400589&Type=MASS&Index=0#MASS]
- 4-Bromo-3'-nitroacetophenone - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C186400589&Type=IR-SPEC&Index=1#IR-SPEC]
- 4-Bromo-3-nitrobenzaldehyde 97 163596-75-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/548981]
- Supporting information - The Royal Society of Chemistry. [URL: https://www.rsc.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [URL: https://www.youtube.
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [URL: https://hmdb.ca/spectra/nmr_one_d/1155]
- Friedel-Crafts Alkylation - Beyond Benign. [URL: https://www.beyondbenign.
- 4-Bromo-benzophenone - SpectraBase. [URL: https://spectrabase.com/spectrum/4xP3dIqLgA8]
- 4-Bromo-benzophenone - Optional[MS (GC)] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/GuaZGzUaIzl]
- CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica. [URL: https://www.cymitquimica.com/cas/1144-74-7]
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. [URL: https://www.chemistryjournals.net/archives/2021/vol4/issue2/4-2-21]
- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270831/]
- Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone - Benchchem. [URL: https://www.benchchem.
- 4-Bromo-3-nitroanisole 97 5344-78-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/301823]
- 4'-Bromo-3'-nitroacetophenone(18640-58-9)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/18640-58-9_IR1.htm]
- 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/60b83e3082d642306f157f44]
- 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/586-78-7_IR1.htm]
- 4-Bromo-3-nitrobenzoic acid(6319-40-0)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/6319-40-0_IR1.htm]
- 3-Nitrobenzophenone | C13H9NO3 | CID 75243 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitrobenzophenone]
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. studymoose.com [studymoose.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. beyondbenign.org [beyondbenign.org]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. 4-BROMO-3'-NITROBENZOPHENONE | 62100-13-4 [chemicalbook.com]
- 9. 4-Bromo-3-nitrobenzaldehyde 97 163596-75-6 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
